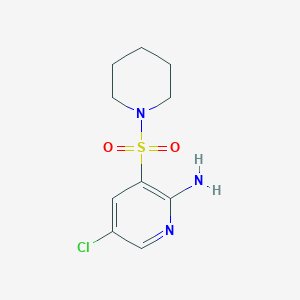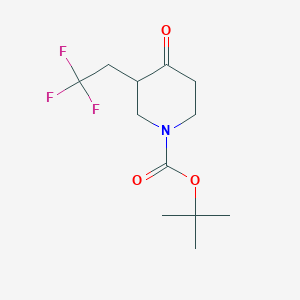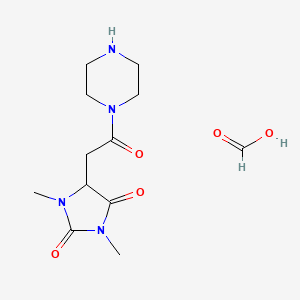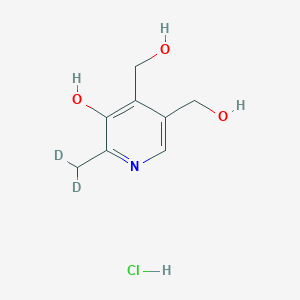
5-Chloro-3-(piperidin-1-ylsulfonyl)pyridin-2-amine
Vue d'ensemble
Description
5-Chloro-3-(piperidin-1-ylsulfonyl)pyridin-2-amine is a chemical compound with the molecular formula C10H14ClN3O2S . It is a substituted pyridine, which is an important structural motif found in numerous bioactive molecules . Pyridines are used either as biologically active substances or as building blocks for polymers with unique physical properties .
Synthesis Analysis
The synthesis of substituted pyridines, including this compound, can be achieved through a ring cleavage methodology reaction . This method allows the selective introduction of multiple functional groups . The synthesis of this compound has also been reported by ChemScene .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring bound to a piperidin-1-ylsulfonyl group . The compound has a molecular weight of 261.73 g/mol . Its InChIKey is BWVQHBFNDIACGQ-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, substituted pyridines are known to undergo various chemical reactions . For instance, they can be converted into their 5-hydroxy derivatives using whole cells of Burkholderia sp. MAK1 .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 84.7 Ų and a XLogP3-AA value of 1.3 . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . The compound also has two rotatable bonds .Applications De Recherche Scientifique
Chromatographic Behavior in Algal Chlorophyll Analysis
5-Chloro-3-(piperidin-1-ylsulfonyl)pyridin-2-amine has been used to study the chromatographic behavior of algal chlorophylls. In a study by Garrido & Zapata (1996), it was used as a counterion in ion-pair reversed-phase liquid chromatography to separate chlorophyllide a, chlorophyll c3, and Mg-divinylpheoporphyrin a5.
Synthesis of Substance P Antagonists
A method for synthesizing 3-piperidine(methan)amines, including this compound, has been described as potential Substance P antagonists. This synthesis involved a series of catalytic hydrogenation and functional group transformations (Knoops et al., 1997).
Reactivity in Chemical Synthesis
The compound has been involved in reactions with alkylamines, playing a key role in the formation of (arylimino)-cyanomethyl alkylamino disulfides and N'-aryl-N-alkylcyanoformamidines. The study by Lee & Kim (1993) highlights its reactivity and utility in organic synthesis.
Exploration in Kappa-Opioid Receptor Antagonism
In pharmacological research, related compounds have been examined for their potential in kappa-opioid receptor antagonism. A study investigated 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, a compound structurally related to this compound, for its affinity and selectivity towards kappa-opioid receptors (Grimwood et al., 2011).
Development of Analgesic Agents
Research on the synthesis of compounds including this compound has led to the development of novel analgesic agents. Aggarwal et al. (2020) explored the synthesis of derivatives for potential analgesic applications, highlighting the compound's role in medicinal chemistry (Aggarwal et al., 2020).
Orientations Futures
Substituted pyridines, such as 5-Chloro-3-(piperidin-1-ylsulfonyl)pyridin-2-amine, have significant potential in the field of medicinal chemistry . There is a need for a robust method allowing the selective introduction of multiple functional groups to pyridine . The development of such methodologies could open up new possibilities for the synthesis of diverse bioactive molecules .
Propriétés
IUPAC Name |
5-chloro-3-piperidin-1-ylsulfonylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2S/c11-8-6-9(10(12)13-7-8)17(15,16)14-4-2-1-3-5-14/h6-7H,1-5H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGRQZMTXGNWAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(N=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223143 | |
| Record name | 2-Pyridinamine, 5-chloro-3-(1-piperidinylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1858250-67-5 | |
| Record name | 2-Pyridinamine, 5-chloro-3-(1-piperidinylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858250-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinamine, 5-chloro-3-(1-piperidinylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}ethanol](/img/structure/B1411832.png)



![4-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid](/img/structure/B1411839.png)


![2-Pyridinecarbonitrile, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1411845.png)
dimethyl-](/img/structure/B1411846.png)
